6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one
Description
6-(Furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted at positions 2 and 4. The 2-position is functionalized with a 2-(3-methoxyphenyl)-2-oxoethyl group, while the 6-position bears a furan-2-yl moiety. The methoxy group on the phenyl ring may enhance lipophilicity and metabolic stability, while the furan substituent could contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-13-5-2-4-12(10-13)15(20)11-19-17(21)8-7-14(18-19)16-6-3-9-23-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVVTWFEGUMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyridazinone scaffold significantly impacts physicochemical properties. For example:
- 6-Phenylpyridazin-3-one derivatives (e.g., 2-phenacyl-6-phenylpyridazin-3-one, CAS 63900-49-2) exhibit moderate polarity due to the hydrophobic phenyl group, favoring membrane permeability .
- 5-Chloro-6-phenylpyridazin-3(2H)-ones (e.g., compounds 3a-3h in ) demonstrate increased electrophilicity at the 5-position due to the electron-withdrawing chlorine atom, enhancing reactivity in nucleophilic substitutions .
- Furopyridazinones (e.g., 6-methylfuro[2,3-d]pyridazin-7(6H)-ones) show altered solubility profiles due to the furan ring’s polarity and hydrogen-bonding capacity .
Comparative Data Table
Research Findings and Implications
- Solubility : The furan substituent likely improves aqueous solubility relative to purely aromatic derivatives, aiding pharmacokinetic properties .
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